molecular formula C9H21Cl2N3S B13735086 2-Imidazoline, 2-((2-(diethylamino)ethyl)thio)-, dihydrochloride CAS No. 17124-75-3

2-Imidazoline, 2-((2-(diethylamino)ethyl)thio)-, dihydrochloride

Cat. No.: B13735086
CAS No.: 17124-75-3
M. Wt: 274.25 g/mol
InChI Key: ZLATURUIJRWUAV-UHFFFAOYSA-N
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Description

2-Imidazoline, 2-((2-(diethylamino)ethyl)thio)-, dihydrochloride is a heterocyclic compound featuring a saturated five-membered imidazoline ring with a sulfur-containing diethylaminoethyl substituent. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

CAS No.

17124-75-3

Molecular Formula

C9H21Cl2N3S

Molecular Weight

274.25 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N,N-diethylethanamine;dihydrochloride

InChI

InChI=1S/C9H19N3S.2ClH/c1-3-12(4-2)7-8-13-9-10-5-6-11-9;;/h3-8H2,1-2H3,(H,10,11);2*1H

InChI Key

ZLATURUIJRWUAV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCSC1=NCCN1.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazoline, 2-((2-(diethylamino)ethyl)thio)-, dihydrochloride typically involves the condensation of 1,2-diamines with nitriles or esters. . The reaction conditions are crucial for the successful formation of the imidazoline ring.

Industrial Production Methods

Industrial production of imidazolines often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Imidazoline, 2-((2-(diethylamino)ethyl)thio)-, dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, imidazole derivatives, and substituted imidazolines. These products have diverse applications in various fields .

Mechanism of Action

The mechanism of action of 2-Imidazoline, 2-((2-(diethylamino)ethyl)thio)-, dihydrochloride involves its interaction with specific molecular targets and pathways. For example, imidazolines can act as small-molecule antagonists of MDM2, binding to the p53-binding pocket and activating the p53 pathway in cancer cells. This leads to cell cycle arrest, apoptosis, and growth inhibition of tumor cells . The compound’s effects on other pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with 2-Imidazoline, 2-Benzyl-, Hydrochloride (CAS 59-97-2)

  • Structural Differences: The target compound substitutes the benzyl group in 2-benzylimidazoline with a diethylaminoethylthio moiety. The dihydrochloride salt (target) vs. monohydrochloride (benzyl derivative) may influence solubility and stability.
  • Functional Implications: The benzyl group in CAS 59-97-2 enhances lipophilicity, favoring membrane penetration, whereas the diethylaminoethylthio group in the target compound may improve water solubility and receptor-binding specificity .

Comparison with 2-(2-Aminoethyl)benzimidazole Dihydrochloride (CAS 4499-07-4)

  • Core Structure :
    • The target compound has a saturated imidazoline ring, whereas benzimidazole derivatives (e.g., CAS 4499-07-4) feature a fused benzene-imidazole ring system, conferring aromaticity and planar rigidity.
  • Substituent Effects: The diethylaminoethylthio group in the target compound contrasts with the primary amine in benzimidazole derivatives. This difference may alter pharmacokinetics, such as metabolic stability or transporter affinity .

Comparison with 2-Amino-4-imino-2-thiazoline Hydrochloride (CAS 36518-76-0)

  • Heterocycle Variation :
    • Thiazoline (sulfur and nitrogen in the ring) vs. imidazoline (two nitrogens in the ring). Thiazoline derivatives often exhibit distinct electronic properties and binding affinities due to sulfur’s electronegativity.
  • Applications :
    • Thiazoline derivatives like CAS 36518-76-0 are frequently explored as enzyme inhibitors, whereas imidazolines are more commonly associated with neurotransmitter modulation .

Comparison with Histamine Dihydrochloride

  • Ring Saturation: Histamine (imidazole ring, unsaturated) vs. the target compound (imidazoline, saturated).
  • Biological Activity: Histamine primarily targets H1–H4 receptors, while imidazolines are linked to α2-adrenergic and imidazoline I1/I2 receptors. The diethylaminoethylthio group may confer selectivity for non-histaminergic pathways .

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Salt Form
2-Imidazoline, 2-((2-(diethylamino)ethyl)thio)-, dihydrochloride Not provided Likely C₉H₁₈N₃S·2HCl ~290–310 (est.) Diethylaminoethylthio Dihydrochloride
2-Imidazoline, 2-benzyl-, hydrochloride 59-97-2 C₁₀H₁₂N₂·HCl 200.68 Benzyl Monohydrochloride
2-(2-Aminoethyl)benzimidazole dihydrochloride 4499-07-4 C₉H₁₁N₃·2HCl 234.13 Primary amine, benzimidazole core Dihydrochloride
2-Amino-4-imino-2-thiazoline hydrochloride 36518-76-0 C₃H₅N₃S·HCl 151.61 Thiazoline core, imino group Hydrochloride
Histamine dihydrochloride 56-92-8 C₅H₉N₃·2HCl 184.07 Imidazole core, ethylamine side chain Dihydrochloride

Research Findings and Implications

  • Solubility and Bioavailability: The dihydrochloride salt form of the target compound likely enhances aqueous solubility compared to neutral or monohydrochloride analogs, facilitating intravenous administration .
  • Receptor Specificity: The diethylaminoethylthio substituent may reduce off-target interactions compared to benzyl or simple amine-substituted imidazolines, as seen in studies of analogous compounds .
  • Synthetic Challenges : Evidence from thiazoline and benzimidazole syntheses (e.g., phosphorus pentachloride-mediated reactions) suggests that the target compound’s sulfur-containing side chain may require specialized coupling reagents .

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